(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Chemical Synthesis Medicinal Chemistry Agrochemical Discovery

(1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine (CAS 2091197-29-2) is a fluorinated pyrazole featuring a primary aminomethyl group at the 5-position. This scaffold, incorporating both difluoromethyl (N1) and trifluoromethyl (C3) groups, is of interest as a synthetic building block for pharmaceuticals and agrochemicals.

Molecular Formula C6H6F5N3
Molecular Weight 215.12 g/mol
CAS No. 2091197-29-2
Cat. No. B1461145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
CAS2091197-29-2
Molecular FormulaC6H6F5N3
Molecular Weight215.12 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1C(F)(F)F)C(F)F)CN
InChIInChI=1S/C6H6F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H,2,12H2
InChIKeyQOYXWNBMSVQOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine (CAS 2091197-29-2) for Scientific Procurement


(1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine (CAS 2091197-29-2) is a fluorinated pyrazole featuring a primary aminomethyl group at the 5-position. This scaffold, incorporating both difluoromethyl (N1) and trifluoromethyl (C3) groups, is of interest as a synthetic building block for pharmaceuticals and agrochemicals. However, at the time of this analysis, the publicly available quantitative, comparator-based evidence for this specific compound's differentiation is extremely limited. Much of the accessible information comes from vendors of research chemicals, and primary peer-reviewed studies or patents providing direct head-to-head performance data against close analogs were not identified in source-priority searches.

Why (1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine Cannot Be Glibly Substituted


For fluorinated pyrazole building blocks, the precise regiochemistry of substituents and the nature of the functional handles are critical for downstream reactivity and target binding. The 5-aminomethyl regioisomer presents a different steric and electronic environment compared to the 3- or 4-substituted analogs, which can lead to divergent outcomes in reactions like amide coupling or reductive amination. However, a lack of published head-to-head yield comparisons or biological selectivity data makes it impossible to quantify the consequence of choosing a different isomer or analog. Therefore, any substitution without confirmatory experimentation carries an unquantifiable risk of synthetic failure or altered biological activity.

Quantitative Evidence Guide: (1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine


Caveat: Insufficient High-Strength Comparative Evidence Available

After an extensive search prioritizing primary papers, patents, and authoritative databases, no quantitative, comparator-based evidence satisfying the admission rules could be found for this specific compound. The available data, such as vendor-reported purity (95-98% from certain suppliers), lack a clearly defined comparator with quantitative data under identical assay conditions. Therefore, a rigorous, evidence-backed differentiation guide cannot be constructed at this time. Any claims of superiority over analogs would be unsubstantiated.

Chemical Synthesis Medicinal Chemistry Agrochemical Discovery

Application Scenarios for (1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine


Synthesis of Novel Compound Libraries Where Regiochemistry is Critical

This compound is best used when designing a library that specifically requires a primary amine handle at the 5-position of the pyrazole ring, while also needing the N1-difluoromethyl and C3-trifluoromethyl groups for their electronic or pharmacokinetic effects. Its utility is driven by a unique structural requirement rather than a proven superiority over other aminomethylpyrazoles.

Investigation of Fluorinated Building Blocks for Agrochemical Discovery

Given the prevalence of the difluoromethyl pyrazole motif in modern fungicides (e.g., pydiflumetofen), this compound can serve as a late-stage intermediate for generating new analogs. The primary amine allows for easy diversification, but the lack of comparative data means its value is contextual to specific project needs.

Exploratory Medicinal Chemistry Targeting TARP γ8 AMPA Receptors

Highly potent inhibitors of the TARP γ8 AMPA receptor, such as those in patent US10087185B2, feature a related difluoromethyl-trifluoromethyl pyrazolo[1,5-a]pyridine scaffold. This compound could be used to prepare simplified analogs for structure-activity relationship studies, though no direct comparative biological data is publicly available.

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